

Application Notes and Protocols for High-Throughput Screening Assays Using Rezivertinib

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Compound of Interest		
Compound Name:	Rezivertinib	
Cat. No.:	B610453	Get Quote

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These application notes provide a comprehensive overview of **Rezivertinib**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and detail protocols for high-throughput screening (HTS) assays relevant to its mechanism of action.

Introduction to Rezivertinib

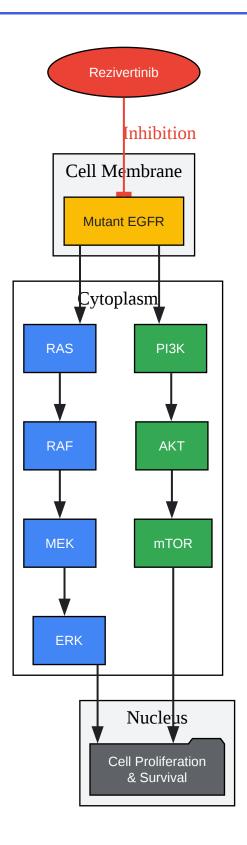
Rezivertinib (also known as BPI-7711 or AC0010) is an orally available, irreversible, and highly selective third-generation EGFR-TKI.[1] It is designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which often emerges after treatment with first or second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[2][3][4] Rezivertinib shows minimal activity against wild-type EGFR, which may reduce certain dose-limiting toxicities associated with less selective inhibitors.[5] By covalently binding to the ATP-binding site of mutant EGFR, Rezivertinib inhibits its kinase activity, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival, ultimately leading to apoptosis of cancer cells.[2]



Rezivertinib's Mechanism of Action and the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon ligand binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] These pathways are critical for regulating cell proliferation, survival, and differentiation.[2] In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[2] **Rezivertinib** selectively inhibits the kinase activity of mutant EGFR, thereby blocking these downstream oncogenic signals.[2]





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Caption: Rezivertinib inhibits the mutant EGFR signaling pathway.



Quantitative Data for Rezivertinib

The following tables summarize the in vitro and clinical efficacy of **Rezivertinib**.

Table 1: In Vitro Cellular Proliferation Inhibition

Cell Line	EGFR Mutation Status	Gl50 (nM)
PC9	del19	13.3
HCC827	L858R	6.8
NCI-H1975	del19/T790M	22
A431	EGFR WT	>1000
Data sourced from MedChemExpress.[1]		

Table 2: Clinical Efficacy in NSCLC Patients with EGFR T790M Mutation (Phase 1 Study)

Parameter	Value
Objective Response Rate (ORR)	59.3% (95% CI: 51.6-66.7)
Median Progression-Free Survival (PFS)	9.7 months (95% CI: 8.3-11.1)
Data from a Phase 1 dose-escalation and dose-expansion study.[6]	

Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (Phase 2a Study)

Parameter	Value		
Objective Response Rate (ORR)	83.7% (95% CI, 69.3-93.2)		
Median Duration of Response (DoR)	19.3 months (95% CI, 15.8-25.0)		
Median Progression-Free Survival (PFS)	20.7 months (95% CI, 13.8-24.8)		
Data from a Phase 2a study.[7]			



High-Throughput Screening Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a representative HTS assay for identifying inhibitors of mutant EGFR, such as **Rezivertinib**. HTRF is a robust technology for drug screening due to its low background, high signal-to-noise ratio, and homogeneous format.

Objective: To identify and characterize inhibitors of mutant EGFR (e.g., T790M/L858R) kinase activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phosphotyrosine antibody and a Streptavidin-XL665 conjugate. When both are bound to the phosphorylated biotinylated peptide, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the Europium donor and the XL665 acceptor. Kinase inhibition by a compound like **Rezivertinib** reduces peptide phosphorylation, leading to a decrease in the HTRF signal.

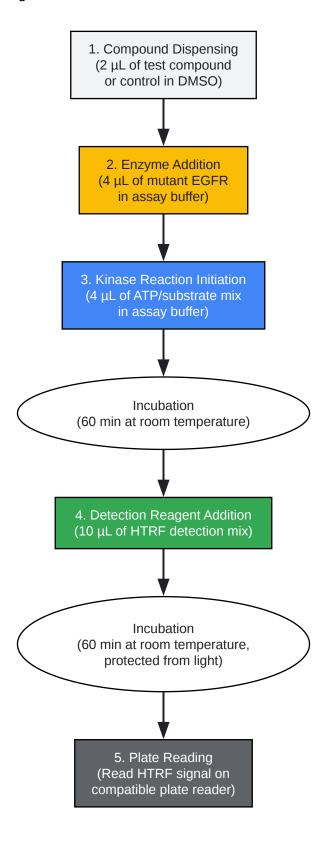
Materials:

- Recombinant human EGFR (T790M/L858R) enzyme
- Biotinylated poly-GT (4:1) substrate
- ATP (Adenosine triphosphate)
- HTRF KinEASE-STK S1 Kit (contains STK-antibody-Eu(K) and Streptavidin-XL665)
- Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compounds (e.g., a small molecule library) and **Rezivertinib** as a positive control
- DMSO (Dimethyl sulfoxide)
- Low-volume 384-well white plates



• HTRF-compatible plate reader

Experimental Workflow Diagram:





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